4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride

Structure-Activity Relationship Lipophilicity Drug Design

4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin (2H-chromen-2-one) derivative featuring a 4-methylpiperazine moiety with a terminal ethyl group, a 6-isopropyl substituent on the benzopyrone core, and a dihydrochloride salt form that enhances aqueous solubility. The coumarin-piperazine hybrid scaffold is widely investigated for kinase inhibition, carbonic anhydrase inhibition, and acetylcholinesterase modulation; the ethylpiperazine substitution pattern in this compound provides a distinct basic center for salt formation and target engagement.

Molecular Formula C19H28Cl2N2O2
Molecular Weight 387.3 g/mol
CAS No. 1177927-52-4
Cat. No. B6525390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride
CAS1177927-52-4
Molecular FormulaC19H28Cl2N2O2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C(C)C.Cl.Cl
InChIInChI=1S/C19H26N2O2.2ClH/c1-4-20-7-9-21(10-8-20)13-16-12-19(22)23-18-6-5-15(14(2)3)11-17(16)18;;/h5-6,11-12,14H,4,7-10,13H2,1-3H3;2*1H
InChIKeyBLODYJSZSLLQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride (CAS 1177927-52-4)


4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin (2H-chromen-2-one) derivative featuring a 4-methylpiperazine moiety with a terminal ethyl group, a 6-isopropyl substituent on the benzopyrone core, and a dihydrochloride salt form that enhances aqueous solubility [1]. The coumarin-piperazine hybrid scaffold is widely investigated for kinase inhibition, carbonic anhydrase inhibition, and acetylcholinesterase modulation; the ethylpiperazine substitution pattern in this compound provides a distinct basic center for salt formation and target engagement [2]. Its structural uniqueness lies in the combination of a lipophilic isopropyl group at C-6 with a flexible, hydrophilic ethylpiperazine side chain at C-4, a motif that has not been extensively characterized in published literature, making it a compound of interest for structure–activity relationship (SAR) exploration and lead optimization programs.

Why Broad-Spectrum Coumarin-Piperazine Scaffolds Cannot Replace 4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride in Focused Studies


Coumarin-piperazine conjugates as a class exhibit activity against carbonic anhydrase isoforms, acetylcholinesterase, and various kinases, but subtle changes in substitution pattern dramatically alter potency and selectivity. For example, in a library of 17 coumarin derivatives clubbed with piperazine and benzyl moieties, the most active compound against hCA IX displayed a Ki of 229 nM while the best hCA XII inhibitor showed a Ki of 294.2 nM—differences driven entirely by the specific substituent arrangement [1]. Similarly, 8-substituted coumarin-based alkylpiperazine compounds demonstrated single-digit nanomolar Ki values against hCA XII, comparable to the reference inhibitor acetazolamide, yet were completely inactive toward off-target cytosolic isoforms hCA I and hCA II up to 10 µM, highlighting that selectivity is exquisitely dependent on the precise piperazine substituent and its spatial orientation [2]. The 6-isopropyl-4-ethylpiperazinylmethyl combination in the target compound creates a unique steric and electronic profile that is not replicated by methyl, ethyl, diphenylmethyl, or arylpiperazine analogs, and the dihydrochloride salt form directly impacts solubility-limited assay performance. Therefore, substituting this compound with a generic coumarin-piperazine hybrid risks losing the specific pharmacokinetic and pharmacodynamic properties that define its research value.

Quantitative Differentiation Evidence for 4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride Versus Closest Analogs


Structural Differentiation from C-6 Methyl and Ethyl Analogs: Impact on Lipophilicity and Steric Bulk

The 6-isopropyl group on the target compound provides greater steric bulk and lipophilicity compared to the 6-methyl analog, 4-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-2H-chromen-2-one, and the 6-ethyl analog, 6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one . Based on ACD/Labs Percepta predictions for the closely related 4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-isopropyl-2H-chromen-2-one, the isopropyl-substituted scaffold exhibits a calculated LogP of 5.68 and LogD (pH 7.4) of 5.22, which are consistent with enhanced membrane permeability compared to smaller alkyl substituents . The branched isopropyl group also introduces conformational restriction that can influence binding pocket complementarity in targets such as carbonic anhydrase IX/XII, where the hydrophobic cleft accommodates bulkier substituents [1].

Structure-Activity Relationship Lipophilicity Drug Design Coumarin Derivatives

Aqueous Solubility Enhancement via Dihydrochloride Salt Formulation

The target compound is supplied as a dihydrochloride salt, which distinguishes it from the free base form of structurally related coumarin-piperazine derivatives . The presence of two hydrochloride counterions significantly improves aqueous solubility relative to the neutral free base, a critical parameter for in vitro assay preparation and in vivo dosing. In the coumarin-piperazine carbonic anhydrase inhibitor series, aqueous solubility limitations have been noted as a key challenge; the dihydrochloride form directly addresses this by increasing the compound's ionization state at physiological pH ranges [1].

Solubility Salt Form Formulation Bioavailability

Differentiation from Diphenylmethyl-Piperazine Analog via Reduced Molecular Weight and Improved Ligand Efficiency

The closest commercially cataloged structural analog is 4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-isopropyl-2H-chromen-2-one, which shares the identical 6-isopropyl-2H-chromen-2-one core and 4-methylpiperazine linker but replaces the ethyl group with a bulky diphenylmethyl moiety . The diphenylmethyl analog has a molecular weight of 452.587 Da and a calculated LogP of 5.68, which violates Lipinski's Rule of Five [1]. In contrast, the target compound (free base MW 314.42 Da) is approximately 138 Da lighter and contains an ethyl group that maintains basicity without adding excessive lipophilicity. This difference is critical for maintaining ligand efficiency metrics; for carbonic anhydrase inhibitors, smaller alkylpiperazine substituents (ethyl, methyl) have been shown to retain nanomolar potency while improving drug-like properties compared to bulkier arylpiperazine derivatives [2].

Ligand Efficiency Molecular Weight Lead Optimization

Synthetic Utility as a Versatile Intermediate for Downstream Derivatization

The 4-((4-ethylpiperazin-1-yl)methyl) group present in the target compound provides a tertiary amine handle suitable for further functionalization, including N-alkylation, acylation, or quaternization, which is not available in compounds where this position is occupied by non-basic linkers [1]. The chloromethyl precursor 4-(chloromethyl)-6-isopropyl-2H-chromen-2-one (CAS 847377-73-5) serves as a direct comparator: it is frequently used as a building block for synthesizing biologically active compounds, particularly anticancer agents, via nucleophilic substitution with amines, thiols, or alcohols . However, the target compound provides the piperazine moiety pre-installed, saving two synthetic steps (chloromethylation and amine coupling) and eliminating the need for handling lachrymatory chloromethyl intermediates. The ethyl group on the piperazine ring also prevents unwanted N-oxidation that can occur with unsubstituted piperazine derivatives.

Chemical Biology Click Chemistry Bioconjugation Fragment-Based Drug Discovery

Recommended Application Scenarios for 4-((4-ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride Based on Quantitative Evidence


Carbonic Anhydrase IX/XII Inhibitor Lead Optimization Libraries

Given that coumarin-piperazine hybrids with alkylpiperazine chains demonstrate single-digit nanomolar Ki values against tumor-associated hCA XII and exquisite selectivity over off-target cytosolic isoforms hCA I and hCA II, the target compound's ethylpiperazine-isopropyl substitution pattern represents an underexplored combination for CA inhibitor SAR studies [1]. Its dihydrochloride salt form ensures consistent solubility in the buffered assay conditions (typically pH 7.4 Tris-sulfate or HEPES) used for stopped-flow CO2 hydration assays [2]. Researchers procuring this compound can directly screen it against a panel of hCA isoforms to establish its Ki profile and selectivity window, comparing results to the published 229 nM (hCA IX) and 294.2 nM (hCA XII) benchmarks from related coumarin-piperazine conjugates [3].

Kinase Selectivity Profiling in Oncology Programs

The chromenone scaffold with a 4-piperazinylmethyl substitution has precedent in PI3-kinase and DNA-PK inhibition, as demonstrated by compounds such as KU-0060648, which achieves IC50 values of <0.1–19 nM across PI3K isoforms and DNA-PK [1]. The target compound, bearing a distinct 6-isopropyl substituent and ethylpiperazine group, offers a structurally differentiated chemotype for kinase selectivity screening panels. Its reduced molecular weight (~314 Da free base) relative to KU-0060648 (MW ~540 Da) and the diphenylmethyl analog (452 Da) positions it favorably for fragment-based or ligand-efficiency-driven kinase inhibitor discovery programs targeting PI3K, eEF2K, or other therapeutically relevant kinases [2].

Acetylcholinesterase and Neurodegenerative Disease Target Screening

Coumarin-piperazine derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity with IC50 values in the low micromolar range; for example, compound 15a [4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one] displayed an AChE IC50 of 2.42 μM, comparable to donepezil (1.82 μM) [1]. The target compound's 4-ethylpiperazinylmethyl substitution pattern positions the basic nitrogen at a different spatial orientation compared to the propoxy-linked series, potentially altering AChE binding mode and selectivity over butyrylcholinesterase (BuChE). The pre-formed dihydrochloride salt facilitates direct dissolution in Ellman's assay buffer for immediate screening without organic co-solvents that could interfere with enzyme activity [2].

Chemical Biology Probe Development via Piperazine Nitrogen Conjugation

The ethylpiperazine moiety provides a secondary amine that can be selectively functionalized with fluorescent tags (e.g., dansyl chloride, FITC), biotin, or photoaffinity labels without affecting the coumarin core fluorescence (λex ~330 nm, λem ~450 nm) [1]. In contrast, the chloromethyl precursor (CAS 847377-73-5) requires a separate coupling step with 1-ethylpiperazine before such conjugations can occur, adding synthetic complexity. The dihydrochloride salt form of the target compound can be neutralized in situ to generate the free base for N-acylation or N-alkylation reactions, enabling direct incorporation into chemical biology workflows for target identification or cellular imaging studies [2].

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